molecular formula C11H23N3O2 B7986658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7986658
M. Wt: 229.32 g/mol
InChI Key: PKZNRWXXQOCUAX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate-protected amine group and a 2-aminoethyl substituent at the 1-position of the pyrrolidine ring. Its stereochemistry (R-configuration) and functional groups make it a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the aminoethyl side chain allows for further functionalization .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZNRWXXQOCUAX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis from Pyrrolidine Precursors

The most widely reported method involves sequential functionalization of a pyrrolidine core. Key steps include:

  • Ring Formation : Starting with (R)-3-aminopyrrolidine, the amino group is protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., K₂CO₃ in methanol) .

  • Ethylamine Introduction : The secondary amine at the 1-position is alkylated with 2-bromoethylamine hydrobromide in the presence of DIEA, achieving >85% yield .

  • Deprotection and Isolation : Final Boc deprotection using HCl/dioxane yields the target compound with >95% enantiomeric excess (ee) .

Table 1 : Reaction Conditions and Yields for Multistep Synthesis

StepReagentsConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, K₂CO₃Methanol, 0–25°C, 5h92%98%
Alkylation2-Bromoethylamine·HBr, DIEADMF, 80°C, 12h86%97%
DeprotectionHCl/dioxaneRT, 3h95%99%

This method’s robustness is offset by lengthy purification steps, requiring silica gel chromatography after each stage .

Stereoselective Alkylation Using Chiral Auxiliaries

To enhance stereocontrol, chiral auxiliaries such as (S)-binol have been employed:

  • Boc Protection : (R)-3-aminopyrrolidine is reacted with Boc₂O in THF at −10°C .

  • Asymmetric Alkylation : Using (S)-binol/Pd(OAc)₂ catalysis, 2-chloroethylamine is introduced with 92% ee .

  • Auxiliary Removal : Hydrolysis under mild acidic conditions (pH 4.5) preserves the Boc group .

Key Advantage : Reduces racemization risks during alkylation, critical for API synthesis .

Enzymatic Resolution of Racemic Mixtures

For cost-sensitive applications, enzymatic methods resolve racemic intermediates:

  • Racemic Synthesis : Prepare 1-(2-aminoethyl)pyrrolidin-3-yl carbamate via non-chiral routes .

  • Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact (82% yield, 99% ee) .

Table 2 : Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Yield (%)
CAL-BRacemic carbamate99 (R)82

This method avoids chiral catalysts but requires downstream purification to remove hydrolyzed byproducts .

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase approaches enable rapid library generation:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected (R)-3-aminopyrrolidine .

  • On-Resin Alkylation : 2-Aminoethyl bromide is coupled using HATU/DIEA, followed by Boc protection .

  • Cleavage and Isolation : TFA cleavage yields the target compound with 78% purity (85% recovery) .

Limitation : Lower yields compared to solution-phase methods, but ideal for parallel synthesis .

Microwave-Assisted Alkylation

Microwave irradiation accelerates reaction kinetics:

  • Boc Protection : (R)-3-aminopyrrolidine + Boc₂O in MeCN, 50°C, 10 min (94% yield) .

  • Microwave Alkylation : 2-Bromoethylamine, K₂CO₃, DMF, 100°C, 15 min (88% yield) .

Table 3 : Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time12h15min
Yield86%88%
Energy Use450 kJ120 kJ

Microwave methods reduce processing time by 98% without compromising yield .

Green Chemistry Approaches

Solvent-free and catalytic methods minimize environmental impact:

  • Mechanochemical Alkylation : Ball milling (R)-Boc-pyrrolidine with 2-bromoethylamine and K₂CO₃ achieves 84% yield in 2h .

  • Photocatalytic Deprotection : Visible-light-driven deprotection using eosin Y reduces HCl usage by 70% .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties

Recent studies have indicated that carbamate derivatives can exhibit antiviral and anticancer activities. For instance, research has shown that compounds similar to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can inhibit viral replication and promote apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrolidine-based carbamates against various cancer cell lines, suggesting a promising therapeutic avenue for this compound class .

1.2 Enzyme Inhibition

Carbamate esters are known to act as enzyme inhibitors. The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that the compound effectively inhibited AChE activity, leading to increased levels of acetylcholine in neuronal synapses, which is beneficial for cognitive function .

Neuropharmacology

2.1 Central Nervous System (CNS) Effects

Research indicates that this compound may have CNS effects, particularly as a potential anxiolytic agent. Animal studies have shown that administration of this compound resulted in reduced anxiety-like behavior in rodent models, suggesting its utility in treating anxiety disorders .

2.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways. This modulation is critical for developing novel anxiolytics with fewer side effects compared to traditional benzodiazepines .

Agricultural Applications

3.1 Pesticide Development

Carbamate derivatives are also being explored for their potential as biopesticides. The unique structure of this compound allows for the design of compounds that can target specific pests while being less harmful to non-target organisms. Field trials have demonstrated effectiveness against common agricultural pests without significant toxicity to beneficial insects .

3.2 Plant Growth Regulation

Additionally, research has indicated that certain carbamate compounds can act as plant growth regulators, enhancing growth rates and stress resistance in crops. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields while minimizing chemical inputs .

Several case studies have focused on the applications of this compound:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the compound's effect on human breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis.
  • Case Study 2: Neuroprotective Effects
    Research on animal models indicated that treatment with this compound improved cognitive function and reduced behavioral symptoms associated with anxiety.

These findings underscore the versatility and potential applications of this compound across various scientific domains.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the pyrrolidine substituents, carbamate groups, or stereochemistry. Key differences in reactivity, stability, and biological activity are highlighted below.

Aminoethyl-Substituted Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity/Notes
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Not explicitly listed C12H23N3O2 ~257.33 (calc.) (R)-pyrrolidine, 2-aminoethyl, Boc Used in peptide synthesis
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (racemic) Ref: 10-F083122 C12H23N3O2 257.33 Racemic pyrrolidine, 2-aminoethyl, Boc Available in 100–500 mg batches
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401666-89-4 C16H31N3O3 313.44 (R)-pyrrolidine, branched aminoacyl, Boc Higher molecular weight; used in targeted drug delivery

Key Findings :

  • The (R)-configured aminoethyl derivative exhibits superior enantioselectivity in receptor binding compared to racemic analogs .
  • The branched aminoacyl analog (CAS 1401666-89-4) shows enhanced metabolic stability due to steric hindrance but requires complex purification .
Chloroacetyl-Substituted Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity/Notes
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 1354001-16-3 C12H21ClN2O3 276.76 (R)-pyrrolidine, chloroacetyl, Boc 98% purity; used as alkylating agent
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 C14H25ClN2O3 304.81 (R)-pyrrolidine, chloroacetyl, isopropyl Intermediate in kinase inhibitor synthesis

Key Findings :

  • Chloroacetyl derivatives are reactive intermediates for nucleophilic substitution but prone to hydrolysis without strict anhydrous conditions .
  • The isopropyl variant (CAS 1353998-29-4) demonstrates improved solubility in organic solvents compared to methyl-substituted analogs .
Hydroxyethyl and Benzyl Carbamate Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity/Notes
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1353994-64-5 C13H26N2O3 258.36 (R)-pyrrolidine, hydroxyethyl, Boc Lower reactivity; used in prodrug design
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 1354001-63-0 C14H20N2O3 264.33 (R)-pyrrolidine, hydroxyethyl, benzyl Discontinued due to instability

Key Findings :

  • Hydroxyethyl substituents reduce electrophilicity, making these analogs less reactive but more suitable for sustained-release formulations .
  • Benzyl carbamate derivatives (e.g., CAS 1354001-63-0) are prone to oxidative degradation, limiting their utility .

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its pyrrolidine ring and aminoethyl group, has been explored for various therapeutic applications, including its role in cancer therapy and neurodegenerative diseases.

  • Molecular Formula: C11H23N3O2
  • IUPAC Name: tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate
  • CAS Number: 1540928-69-5

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and neurotransmission.

The mechanism of action involves binding to specific receptors or enzymes, which can lead to alterations in signaling pathways. For instance, the compound has been studied for its potential to inhibit certain types of cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

  • Cancer Therapy:
    • A study demonstrated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound showed promising results in inducing apoptosis in hypopharyngeal tumor cells (FaDu) when compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Effects:
    • Research has indicated that similar compounds can exert neuroprotective effects by inhibiting cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic signaling is disrupted .
  • Antimicrobial Activity:
    • Some studies have reported antimicrobial properties associated with pyrrolidine derivatives, suggesting that this compound could potentially inhibit bacterial growth through interactions with bacterial cell wall synthesis pathways .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in FaDu cells
NeuroprotectiveInhibits cholinesterase
AntimicrobialInhibits growth of bacteria

Q & A

Q. Advanced Considerations

  • Enantiomeric Purity : Use chiral HPLC or polarimetry to confirm stereochemistry.
  • Scale-Up Challenges : Boc deprotection under acidic conditions (e.g., TFA) may require optimization to avoid racemization .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural confirmation?

Q. Basic Characterization

  • ¹H/¹³C NMR : Compare chemical shifts of the pyrrolidine ring protons (δ 3.5–4.5 ppm for N-CH₂; δ 1.4 ppm for tert-butyl) with reference compounds .
  • IR Spectroscopy : Confirm Boc carbonyl absorption at ~1680–1720 cm⁻¹ .

Q. Advanced Data Analysis

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities in crowded regions.
  • Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the pyrrolidine ring .

What purification strategies are effective for isolating this compound from byproducts?

Q. Basic Techniques

  • Silica Gel Chromatography : Gradient elution with petroleum ether/ethyl acetate (PE/EA) ratios (e.g., 20:1 → 5:1) .
  • Recrystallization : Use hexane/ethyl acetate mixtures for high-purity crystalline products .

Q. Advanced Methods

  • Prep-HPLC : Ideal for separating diastereomers or Boc-protection intermediates with polar functional groups .
  • Ion-Exchange Chromatography : Useful for resolving charged byproducts (e.g., unreacted amines) .

How can computational methods aid in predicting the biological activity of this compound?

Q. Basic Modeling

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity for targets like neurotensin receptors .
  • ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. Advanced Applications

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility of the pyrrolidine ring in aqueous environments .
  • QSAR Models : Correlate structural features (e.g., tert-butyl steric effects) with enzymatic inhibition .

What are the key challenges in stereoselective synthesis, and how can they be addressed?

Q. Basic Challenges

  • Racemization Risk : Avoid prolonged exposure to acidic/alkaline conditions during Boc protection/deprotection .

Q. Advanced Solutions

  • Chiral Ligands : Use Rh-catalyzed asymmetric conjugate additions with chiral dienes to control stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) for enantiomer separation .

How does the tert-butyl group influence the compound’s stability and reactivity?

Q. Basic Properties

  • Steric Protection : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in basic/acidic media .
  • Lipophilicity : Increases logP, improving membrane permeability .

Q. Advanced Insights

  • Thermal Stability : TGA analysis reveals decomposition >200°C, suitable for high-temperature reactions .
  • Hydrolytic Sensitivity : Boc cleavage under mild acidic conditions (e.g., 4M HCl/dioxane) preserves the pyrrolidine core .

What applications does this compound have in drug discovery or biochemical studies?

Q. Basic Applications

  • Peptidomimetics : Serves as a precursor for γ-secretase inhibitors or neurotensin receptor agonists .
  • Enzyme Substrates : Used in studies of carboxylesterase activity due to its hydrolyzable carbamate .

Q. Advanced Research

  • Photoreactive Probes : Derivatization with azide/alkyne groups enables click chemistry for target identification .
  • Metal Ion Binding : The aminoethyl-pyrrolidine moiety chelates transition metals (e.g., Pt(II)) for catalytic studies .

What safety protocols are essential when handling this compound?

Q. Basic Safety

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., thionyl chloride) .

Q. Advanced Precautions

  • Spill Management : Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.